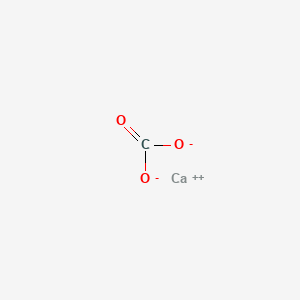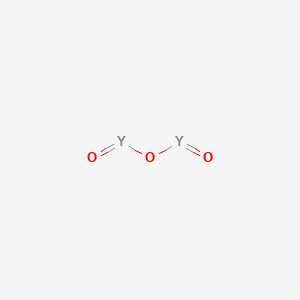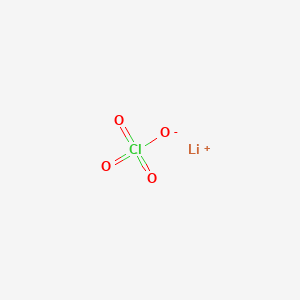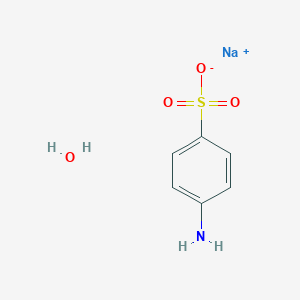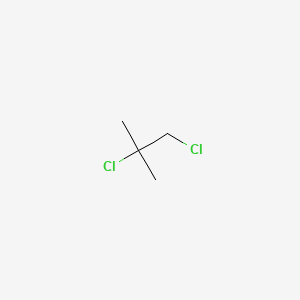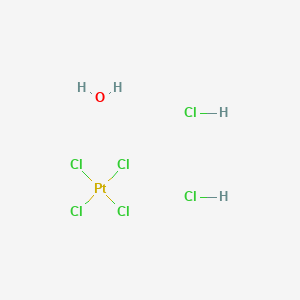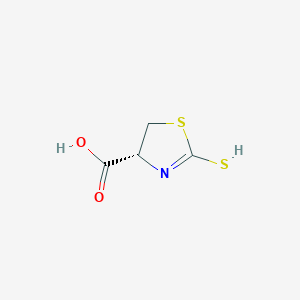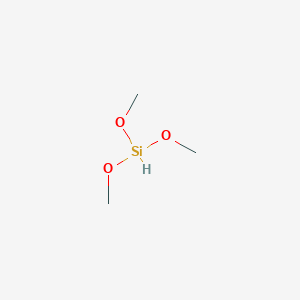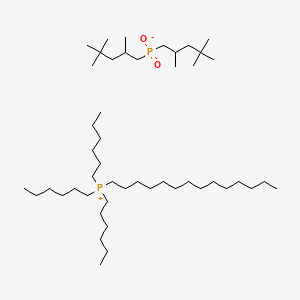
(Ethyl)dimethylsilane
Overview
Description
(Ethyl)dimethylsilane is a useful research compound. Its molecular formula is C4H12Si and its molecular weight is 88.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Ethyl)dimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Ethyl)dimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Biomedical Applications and Material Characterization
Ethyldimethylsilane, often in the form of polydimethylsiloxane (PDMS), is extensively used in biomedical applications due to its biocompatibility. It exhibits biomechanical behavior similar to biological tissues, which makes it suitable for various medical devices and research platforms, such as micro pumps, optical systems, and microfluidic circuits. The material's behavior can be studied using numerical and experimental techniques, with Digital Image Correlation (DIC) being a popular method for measuring field displacement without decorrelation (Victor et al., 2019).
2. Enhancement of Lithium-ion Battery Performance
PDMS-based grafted and ungrafted copolymers have been used as additives in liquid electrolyte solutions to enhance the performance of lithium-ion batteries, especially at low temperatures. These additives contribute to the electrochemical stability of the electrolyte solutions and improve the capacity retention ratio and rate-capability of lithium-ion batteries at lower temperatures (Kwang Man Kim et al., 2014).
3. Microfluidics and Lab-on-a-Chip Applications
PDMS's properties make it an ideal material for microfluidics and lab-on-a-chip applications. Its optical clarity, ease of fabrication, and biocompatibility allow for the creation of innovative integrated microsystems. For instance, the development of a microelectrode array (MEA) device, including microfluidic features, allows for electrophysiological observations on compartmentalized neuronal cultures. This has implications for research in neurodegenerative disease and pharmaceutical development (Yufei Ren et al., 2015).
4. Chemical Functionalization for Biocompatibility
PDMS surfaces can be chemically functionalized to enhance biocompatibility, essential for prolonged cell adhesion and proliferation. For example, a bio-inspired polydopamine coating strategy has been developed to stabilize long-term bone marrow stromal cell culture on PDMS substrates. This simple methodology significantly enhances the biocompatibility of PDMS-based microfluidic devices for long-term cell analysis or mechanobiological studies (Y. Chuah et al., 2015).
properties
IUPAC Name |
ethyl(dimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12Si/c1-4-5(2)3/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBMSFLTRRZTGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[SiH](C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Ethyl)dimethylsilane | |
CAS RN |
758-21-4 | |
| Record name | Ethyldimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=758-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







